N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester
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Overview
Description
N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester is an organonitrogen compound and an organosulfur compound.
Scientific Research Applications
Carboxyl Protection in Peptide Synthesis
The 2,2,2-trichloroethyl esters, including variants of N,N-dimethylcarbamodithioic acid, have been utilized in peptide synthesis. Specifically, these esters offer a method for carboxyl protection. Marinier et al. (1973) demonstrated the synthesis of N-carbobenzoxy-peptide trichloroethyl esters, highlighting the efficacy of the 2,2,2-trichloroethyl group in peptide synthesis for carboxyl protection (Marinier, Kim, & Navarre, 1973).
Selective Cleavage of Ester Linkages
The selective cleavage of 2,2,2-trichloroethyl ester linkages is a critical process in organic synthesis. Chung et al. (1982) explored this in the presence of a phthalimido group, providing insights into the reductive cleavage methods (Chung, Meang, & Kim, 1982).
Synthesis of Nitroacetamides
N-Arylsulfonyl carbonimidodithioic acid dimethyl ester, a compound related to N,N-dimethylcarbamodithioic acid, has been utilized in the synthesis of nitroacetamides. Maybhate et al. (1991) discussed the generation of nitroenamines and their subsequent hydrolysis into N-arylsulfonyl-2-nitro-acetamides (Maybhate, Deshmukh, & Rajappa, 1991).
Reductive Cleavage with Sodium Telluride
The reductive cleavage of 2,2,2-trichloroethyl esters has also been achieved using sodium telluride. This method, researched by Blay et al. (1998), is notable for its compatibility with other functional groups, broadening the application in organic synthesis (Blay, Cardona, García, García, & Pedro, 1998).
Properties
Molecular Formula |
C7H11Cl3N2OS2 |
---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
(1-acetamido-2,2,2-trichloroethyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H11Cl3N2OS2/c1-4(13)11-5(7(8,9)10)15-6(14)12(2)3/h5H,1-3H3,(H,11,13) |
InChI Key |
DFTATZQBDBNHLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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